tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate
Overview
Description
Tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylate group attached to a piperazine ring
Scientific Research Applications
Tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (3R)-3-methyl-5-oxopiperazine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the carboxylate ester. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the piperazine derivative in a more sustainable and controlled manner .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and specificity by affecting its steric and electronic properties. The piperazine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R)-3-methyl-5-oxopiperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.
Tert-butyl (3R)-3-methyl-5-oxopyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring.
Uniqueness
Tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate is unique due to the presence of the piperazine ring, which provides distinct chemical and biological properties compared to other similar compounds. The piperazine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7-5-12(6-8(13)11-7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDMPDKITXDRDO-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(=O)N1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC(=O)N1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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